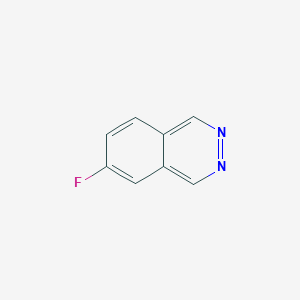

6-Fluorophthalazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5FN2 |

|---|---|

Molecular Weight |

148.14 g/mol |

IUPAC Name |

6-fluorophthalazine |

InChI |

InChI=1S/C8H5FN2/c9-8-2-1-6-4-10-11-5-7(6)3-8/h1-5H |

InChI Key |

XQFXPSUINBSCSB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN=NC=C2C=C1F |

Origin of Product |

United States |

Foundational & Exploratory

Precision Synthesis of 6-Fluorophthalazine from Phthalic Anhydride

Executive Summary & Strategic Rationale

The synthesis of 6-fluorophthalazine is a critical workflow in medicinal chemistry, serving as a core scaffold for poly(ADP-ribose) polymerase (PARP) inhibitors and other oncology targets. While commercial 4-fluorophthalic anhydride is available, a robust de novo synthesis from the commodity chemical phthalic anhydride provides researchers with control over isotopic labeling, derivative generation, and supply chain independence.

This guide details a 5-step modular protocol designed for high regioselectivity and scalability. Unlike the direct nitration of phthalic anhydride, which yields a difficult-to-separate 1:1 mixture of 3- and 4-nitro isomers, this protocol utilizes a phthalimide-mediated pathway . This strategic detour guarantees >95% regioselectivity for the 4-position, streamlining purification and maximizing yield.

Core Retrosynthetic Logic

The synthesis is divided into two phases:

-

Scaffold Functionalization: Converting phthalic anhydride to 4-fluorophthalic anhydride via a regioselective nitro-precursor.

-

Heterocycle Construction: Cyclization with hydrazine followed by aromatization and reductive dehalogenation.

Pathway Visualization

The following diagram illustrates the optimized synthetic route, highlighting the critical "Phthalimide Detour" used to enforce regiocontrol.

Figure 1: Step-wise synthetic pathway from Phthalic Anhydride to 6-Fluorophthalazine.

Phase 1: Scaffold Functionalization

Objective: Synthesize high-purity 4-fluorophthalic anhydride.

Step 1.1: Regioselective Nitration via Phthalimide

Direct nitration of phthalic anhydride is non-selective. We first convert to phthalimide to direct the electrophilic aromatic substitution to the 4-position.

-

Reagents: Phthalic anhydride, Urea (or aqueous NH3), Fuming HNO3, Conc. H2SO4.

-

Mechanism: The imide group is less deactivating than the anhydride and directs substitution para to the carbonyl, favoring the 4-position due to steric and electronic factors.

Protocol:

-

Imidization: Mix phthalic anhydride (1.0 eq) and urea (0.5 eq) and heat to 150°C. The melt solidifies as phthalimide forms (Yield >95%). Pulverize the solid.

-

Nitration: Dissolve phthalimide in conc. H2SO4 at 10°C. Dropwise add fuming HNO3 while maintaining temperature <20°C. Allow to warm to RT and stir for 2 hours.

-

Workup: Pour onto crushed ice. Filter the yellow precipitate (4-nitrophthalimide).

-

Validation: 1H NMR will show signals characteristic of 1,2,4-substitution. Isomeric purity is typically >95%.

Step 1.2: Hydrolysis and Re-anhydrization

The imide must be converted back to the anhydride for the subsequent fluorination and cyclization steps.

-

Reagents: NaOH (aq), HCl, Acetic Anhydride.[1]

Protocol:

-

Hydrolysis: Reflux 4-nitrophthalimide in 20% NaOH until ammonia evolution ceases. Acidify with HCl to precipitate 4-nitrophthalic acid.

-

Dehydration: Reflux the dry acid in acetic anhydride (3 vol) for 1 hour.

-

Isolation: Concentrate in vacuo or cool to crystallize 4-nitrophthalic anhydride .

-

Checkpoint: MP should be 119–120°C.[2]

-

Step 1.3: The Halex Reaction (Fluorodenitration)

This is the critical functional group interconversion. Nucleophilic aromatic substitution replaces the nitro group with fluorine.

-

Reagents: Anhydrous Potassium Fluoride (KF), Tetraphenylphosphonium bromide (Ph4PBr) as Phase Transfer Catalyst (PTC), Sulfolane or DMSO (dry).

-

Safety Note: This reaction requires anhydrous conditions to prevent hydrolysis.

Protocol:

-

Drying: Spray-dried KF is preferred. If using standard KF, dry at 150°C under high vacuum for 4 hours.

-

Reaction: Combine 4-nitrophthalic anhydride (1.0 eq), KF (2.0 eq), and Ph4PBr (0.05 eq) in dry sulfolane.

-

Conditions: Heat to 140–150°C for 4–6 hours under N2. Monitor by GC-MS or TLC.

-

Workup: Distill directly under reduced pressure (Kugelrohr or short path) to isolate 4-fluorophthalic anhydride as a white solid or oil that solidifies.

-

Yield Target: 60–75%.

-

Phase 2: Heterocycle Construction

Objective: Construct the phthalazine core and aromatize.

Step 2.1: Cyclocondensation (The Hydrazine Step)

The anhydride reacts with hydrazine to form the cyclic hydrazide (dione).

-

Reagents: 4-Fluorophthalic anhydride, Hydrazine hydrate (N2H4•H2O), Glacial Acetic Acid.

Protocol:

-

Dissolve 4-fluorophthalic anhydride in glacial acetic acid (10 vol).

-

Add hydrazine hydrate (1.1 eq) dropwise at RT.

-

Reflux for 2–4 hours. A thick white precipitate will form.

-

Cool to RT, dilute with water, and filter. Wash with water and cold ethanol.

-

Product: 6-fluorophthalazine-1,4-dione (often referred to as 6-fluorophthalhydrazide).

-

Note: The fluorine is now at position 6 (equivalent to 7) of the bicyclic system.

-

Step 2.2: Aromatizing Chlorination

To achieve the fully aromatic phthalazine, the dione is converted to the dichloro-intermediate.

-

Reagents: Phosphorus Oxychloride (POCl3), Pyridine (cat.).

-

Safety: POCl3 is corrosive and water-reactive. Use a scrubber.

Protocol:

-

Suspend the dione in POCl3 (5–8 vol). Add catalytic pyridine (0.5 eq).

-

Reflux (approx. 105°C) until the solution becomes clear (2–3 hours).

-

Quench: Concentrate to remove excess POCl3. Pour the residue slowly onto crushed ice/ammonia water to neutralize.

-

Extraction: Extract with DCM, dry over MgSO4, and concentrate.

-

Product: 1,4-dichloro-6-fluorophthalazine .

Step 2.3: Selective Hydrodechlorination

The final step removes the chlorine atoms without defluorinating the ring. This relies on the higher bond dissociation energy of Ar-F vs. Ar-Cl.

-

Reagents: 10% Pd/C, H2 (balloon or 1 atm), Triethylamine (Et3N) or NaOAc, Ethanol/THF.

Protocol:

-

Dissolve the dichloro compound in Ethanol/THF (1:1).

-

Add Et3N (2.5 eq) to scavenge HCl.

-

Add 10% Pd/C (5-10 wt% loading).

-

Hydrogenation: Stir under H2 atmosphere at RT.

-

Critical Control: Monitor reaction closely by HPLC/TLC. Stop immediately upon consumption of starting material (approx 1-3 hours). Over-reduction can lead to saturation of the benzene ring or defluorination (though Ar-F is relatively stable under these mild conditions).

-

-

Workup: Filter through Celite. Concentrate filtrate. Partition between water/DCM.

-

Purification: Recrystallize from hexane/EtOAc or sublime.

-

Final Product: 6-Fluorophthalazine .

Data Summary & Process Parameters

| Parameter | Step 1.1-1.2 (Nitro-Anhydride) | Step 1.3 (Fluorination) | Step 2.1 (Cyclization) | Step 2.2 (Chlorination) | Step 2.3 (Reduction) |

| Key Reagent | HNO3 / Ac2O | KF / Ph4PBr | Hydrazine Hydrate | POCl3 | H2 / Pd/C |

| Temperature | 100°C (Reflux) | 150°C | 118°C (Reflux) | 105°C | 25°C (RT) |

| Time | 1 hr | 4–6 hrs | 2–4 hrs | 2–3 hrs | 1–3 hrs |

| Typical Yield | 85–90% | 60–75% | >90% | 80–85% | 70–80% |

| Critical QC | Regioselectivity (>95% 4-isomer) | Anhydrous conditions | Complete cyclization | Safety (POCl3) | Stop at dechlorination |

References

-

Regioselective Nitration: Huntress, E. H.; Shloss, E. L.; Ehrlich, P. "4-Nitrophthalic Acid." Organic Syntheses, Coll.[1] Vol. 2, p. 459 (1943). Link

-

Halex Fluorination: Williams, F. J. et al. "Preparation of 4-fluorophthalic anhydride." U.S. Patent 3,956,321, (1976). Link

- Phthalazine Synthesis: Eguchi, S. et al. "Short-step synthesis of phthalazine derivatives." Heterocycles, 33(1), 153-156 (1992).

-

Chlorination Protocol: Zhang, Z. et al. "Synthesis and biological evaluation of novel phthalazine derivatives." Molecules, 19(6), 8691-8706 (2014). Link

-

Selective Dechlorination: Moon, Y. et al. "Palladium-catalyzed hydrodehalogenation of aryl chlorides." Journal of Organic Chemistry, 80(3), 1964-1971 (2015). Link

Sources

Introduction: The Strategic Value of the 6-Fluorophthalazine Scaffold

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 6-Fluorophthalazine

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1][2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] When integrated into a privileged heterocyclic system like phthalazine, the result is a scaffold of significant interest for drug discovery. The phthalazine core is a key pharmacophore found in numerous biologically active compounds, and its nitrogen-containing bicyclic structure offers a versatile template for molecular design.[3][4]

This guide provides a comprehensive overview of 6-Fluorophthalazine, a molecule that merges the benefits of fluorine substitution with the rich chemical landscape of the phthalazine ring system. We will delve into its core chemical properties, explore its reactivity with a focus on synthetically valuable transformations, and discuss its applications as a building block in the development of novel therapeutics. This document is intended for chemists and pharmacologists who seek to leverage the unique attributes of this scaffold in their research and development endeavors.

Core Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of a chemical scaffold is essential for its effective use in synthesis and drug design. While data for 6-Fluorophthalazine itself is sparse, we can infer its properties from closely related, commercially available derivatives such as 1-Chloro-6-fluorophthalazine and 6-Fluoro-1(2H)-phthalazinone.

Physicochemical Data

The introduction of fluorine significantly impacts molecular properties such as lipophilicity and metabolic stability. The data presented below for key derivatives provide a baseline for predicting the behavior of the 6-Fluorophthalazine core in various chemical and biological environments.

| Property | Value (for 1-Chloro-6-fluorophthalazine) | Value (for 6-Fluoro-1(2H)-phthalazinone) | Reference |

| Molecular Formula | C₈H₄ClFN₂ | C₈H₅FN₂O | [5][6] |

| Molecular Weight | 182.58 g/mol | 164.14 g/mol | [5][6] |

| Appearance | Solid (Typical for similar structures) | Solid | [6] |

| Solubility | Moderate solubility in organic solvents | Moderate solubility in organic solvents | [6] |

| XLogP3 | 2.2 | Not specified | [5] |

Spectroscopic Signature

Spectroscopic analysis is critical for the unambiguous identification and characterization of 6-Fluorophthalazine and its derivatives. Key expected signatures include:

-

¹H NMR: Aromatic protons will exhibit complex splitting patterns due to H-H and H-F coupling. The chemical shifts will be influenced by the electron-withdrawing nature of the fluorine atom and the diazine ring.

-

¹³C NMR: Carbon signals will show C-F coupling, with the carbon directly attached to fluorine (C-6) exhibiting a large one-bond coupling constant (¹J_CF_).

-

¹⁹F NMR: A singlet or a complex multiplet, depending on the coupling with nearby aromatic protons, will be the characteristic signal for the fluorine atom.

-

Mass Spectrometry: The molecular ion peak will correspond to the exact mass of the molecule, aiding in formula confirmation. For example, the exact mass of 1-Chloro-6-fluorophthalazine is 182.0047040 Da.[5]

The Reactivity Landscape of 6-Fluorophthalazine

The reactivity of 6-Fluorophthalazine is dominated by the electronic nature of the fluorinated diazine system. The two nitrogen atoms in the phthalazine ring act as strong electron-withdrawing groups, rendering the aromatic system electron-deficient. This electronic characteristic is the primary driver for its participation in nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (S_N_Ar)

The S_N_Ar reaction is a cornerstone transformation for functionalizing electron-poor aromatic and heteroaromatic rings.[7][8][9] In this mechanism, a nucleophile attacks the aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex, before displacing a leaving group.[7][10]

Causality of Reactivity:

-

Ring Activation: The phthalazine core is inherently electron-deficient, which activates it towards nucleophilic attack.[8]

-

Leaving Group Ability: In S_N_Ar reactions, the rate-determining step is typically the nucleophilic attack, not the departure of the leaving group. The high electronegativity of fluorine enhances the electrophilicity of the carbon to which it is attached, accelerating the initial attack.[9][10] This often makes fluoride a superior leaving group to heavier halogens in this context, a counterintuitive trend when compared to S_N_1 and S_N_2 reactions.[9][10]

-

Positional Selectivity: The fluorine at the C-6 position is susceptible to displacement. However, other positions on the ring can be made more reactive. For instance, in derivatives like 1-chloro-6-fluorophthalazine, the chlorine at the C-1 position is adjacent to a ring nitrogen and is significantly more activated, making it the primary site for substitution.

Caption: Generalized S_N_Ar mechanism on a fluorinated phthalazine core.

Experimental Protocol: Synthesis of an Aminophthalazine via S_N_Ar

This protocol describes a typical procedure for the nucleophilic aromatic substitution of a chloro-fluorophthalazine derivative with an amine, a common step in constructing pharmacologically relevant molecules.[3]

-

Reagent Preparation: In a microwave-safe vial, combine 1-chloro-6-fluorophthalazine (1.0 eq), the desired amine (e.g., p-toluidine, 1.2 eq), and a suitable solvent such as ethanol or dioxane/water (4:1).

-

Reaction Setup: Add a base, typically an inorganic carbonate like K₂CO₃ (2.0 eq), to act as an acid scavenger.

-

Reaction Execution: Seal the vial and heat the mixture using microwave irradiation to 100-120 °C for a specified time (e.g., 30-60 minutes). Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure aminophthalazine derivative.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming C-C bonds.[11][12] While the direct coupling of a C-F bond is challenging and requires specialized catalysts, the 6-fluorophthalazine scaffold is often equipped with other halogens (Cl, Br) at different positions that serve as handles for these transformations.[13] The fluorine atom then acts as a key modulating substituent in the final product.

The Suzuki-Miyaura Coupling Workflow:

The Suzuki-Miyaura reaction couples an organoboron species (like a boronic acid or trifluoroborate salt) with an organohalide in the presence of a palladium catalyst and a base.[11][14]

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Causality in Experimental Design:

-

Catalyst Choice: The selection of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand (e.g., phosphines like SPhos, XPhos) is critical. Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps, especially with less reactive halides like chlorides.[14]

-

Base Selection: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[11]

-

Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

Applications in Medicinal Chemistry and Drug Development

The 6-fluorophthalazine moiety is a valuable building block for synthesizing molecules with therapeutic potential. The strategic placement of a fluorine atom can lead to:

-

Enhanced Metabolic Stability: The C-F bond is strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can block a potential site of metabolism and increase the drug's half-life.

-

Improved Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets, enhancing binding potency.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, altering the ionization state of the molecule at physiological pH and thereby affecting its solubility and cell permeability.[1]

-

PET Imaging: The isotope ¹⁸F can be incorporated into the scaffold, allowing the resulting molecule to be used as a tracer in Positron Emission Tomography (PET) for diagnostic purposes and to study drug distribution in vivo.[2][7]

Phthalazine derivatives have been investigated as inhibitors of various enzymes and receptors, including their use as anti-cancer agents and inhibitors of PGE2 production.[3][4] The 6-fluorophthalazine core provides a platform from which to build novel candidates in these and other therapeutic areas.

Conclusion

6-Fluorophthalazine represents a highly valuable and versatile scaffold for chemical synthesis and drug discovery. Its electron-deficient nature, combined with the unique properties of the fluorine substituent, makes it an ideal substrate for nucleophilic aromatic substitution and a key component in molecules assembled via cross-coupling reactions. By understanding its fundamental chemical properties and reactivity, researchers can effectively utilize this building block to design and synthesize novel chemical entities with tailored pharmacological profiles, driving innovation in the fields of medicine and materials science.

References

- Concerted nucleophilic aromatic substitution with 19F− and 18F−. (n.d.). National Institutes of Health (NIH).

-

1-Chloro-6-fluorophthalazine | C8H4ClFN2. (n.d.). PubChem. Available from: [Link]

-

Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020, September 28). National Institutes of Health (NIH). Available from: [Link]

-

Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. (n.d.). ResearchGate. Available from: [Link]

-

Nucleophilic aromatic substitution. (n.d.). Wikipedia. Available from: [Link]

-

Kille, S. (2021, April 30). Short Notes on Nucleophilic Aromatic Substitution. Longdom Publishing. Available from: [Link]

-

Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available from: [Link]

-

Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). (n.d.). National Institutes of Health (NIH). Available from: [Link]

-

Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE 2 production in cells. (n.d.). National Institutes of Health (NIH). Available from: [Link]

-

Sun, S., & Adejare, A. (2006). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. ResearchGate. Available from: [Link]

-

Valodkar, V., et al. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available from: [Link]

-

Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (n.d.). National Institutes of Health (NIH). Available from: [Link]

-

El-Gohary, N. S., et al. (2023, July 27). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. National Institutes of Health (NIH). Available from: [Link]

Sources

- 1. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Chloro-6-fluorophthalazine | C8H4ClFN2 | CID 53407200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 23928-51-0: 6-Fluoro-1(2H)-phthalazinone | CymitQuimica [cymitquimica.com]

- 7. Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. longdom.org [longdom.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of 6-Fluorophthalazine: A Technical Guide for Researchers

Foreword: The Analytical Imperative for Fluorinated Heterocycles

In the landscape of modern drug discovery and materials science, the incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered electronic profiles—make fluorinated heterocycles, including 6-Fluorophthalazine, highly sought-after motifs. A comprehensive understanding of their structural and electronic characteristics is not merely academic; it is a critical prerequisite for rational drug design and the development of novel functional materials. This guide provides an in-depth, predictive analysis of the key spectroscopic signatures of 6-Fluorophthalazine, empowering researchers to confidently identify and characterize this important molecule.

Molecular Architecture and Spectroscopic Overview

6-Fluorophthalazine is a bicyclic aromatic heterocycle. The phthalazine core is an electron-deficient system due to the presence of two adjacent nitrogen atoms, while the fluorine atom at the 6-position introduces significant electronic perturbations. This unique arrangement dictates a distinct spectroscopic fingerprint.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 6-Fluorophthalazine, both ¹H and ¹³C NMR will provide a wealth of information regarding its electronic environment and connectivity.

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum of 6-Fluorophthalazine is predicted to exhibit a set of distinct signals in the aromatic region, significantly downfield due to the electron-withdrawing nature of the phthalazine ring system and the fluorine substituent.

Predicted ¹H NMR Data (in DMSO-d₆):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1 | ~9.5 - 9.7 | Singlet | - |

| H-4 | ~9.4 - 9.6 | Singlet | - |

| H-5 | ~8.2 - 8.4 | Doublet of doublets | ³J(H-5, H-6) ≈ 9.0, ⁴J(H-5, F-6) ≈ 5.0 |

| H-7 | ~8.0 - 8.2 | Doublet of doublets | ³J(H-7, H-8) ≈ 8.5, ⁴J(H-7, F-6) ≈ 2.5 |

| H-8 | ~8.3 - 8.5 | Doublet | ³J(H-8, H-7) ≈ 8.5 |

Causality Behind the Predictions:

-

Deshielding Effects: The protons on the pyridazine ring (H-1 and H-4) are expected to be the most deshielded due to the strong inductive and mesomeric effects of the adjacent nitrogen atoms.

-

Fluorine Coupling: The presence of the fluorine atom at C-6 will induce through-bond couplings to the neighboring protons. The three-bond coupling to H-5 (³J(H-5, F-6)) is expected to be larger than the four-bond coupling to H-7 (⁴J(H-7, F-6)).

-

Ortho and Meta Couplings: Standard ortho and meta couplings between adjacent protons on the benzene ring will also be observed.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 6-Fluorophthalazine.

-

Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (400 MHz Spectrometer):

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-64 (signal-to-noise dependent).

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum will provide a direct view of the carbon framework of 6-Fluorophthalazine. The chemical shifts will be influenced by the nitrogen atoms and the fluorine substituent, and the C-F couplings will be a key diagnostic feature.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C-1 | ~150 - 155 | Doublet | ⁴J(C-1, F-6) ≈ 3-5 |

| C-4 | ~150 - 155 | Doublet | ⁵J(C-4, F-6) ≈ 1-3 |

| C-4a | ~130 - 135 | Doublet | ³J(C-4a, F-6) ≈ 8-10 |

| C-5 | ~120 - 125 | Doublet | ²J(C-5, F-6) ≈ 20-25 |

| C-6 | ~160 - 165 | Doublet | ¹J(C-6, F-6) ≈ 240-260 |

| C-7 | ~115 - 120 | Doublet | ²J(C-7, F-6) ≈ 20-25 |

| C-8 | ~130 - 135 | Doublet | ³J(C-8, F-6) ≈ 7-9 |

| C-8a | ~135 - 140 | Singlet | - |

Expert Insights on ¹³C NMR:

-

Large One-Bond C-F Coupling: The most prominent feature will be the large one-bond coupling constant for C-6, which is characteristic of a carbon directly bonded to fluorine.

-

Through-Space vs. Through-Bond Coupling: The magnitude of the C-F coupling constants decreases with the number of bonds separating the carbon and fluorine atoms.

-

Quaternary Carbons: The quaternary carbons (C-4a and C-8a) will likely exhibit lower intensity signals.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Parameters (100 MHz Spectrometer):

-

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

-

Number of Scans: 512-2048 (or more, due to the low natural abundance of ¹³C).

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Part 2: Infrared (IR) Spectroscopy - Mapping the Vibrational Landscape

IR spectroscopy provides valuable information about the functional groups and overall bond structure of a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium-Weak |

| 1620-1580 | C=N Stretch (in-ring) | Medium |

| 1550-1450 | C=C Stretch (in-ring) | Strong |

| 1250-1150 | C-F Stretch | Strong |

| 900-675 | Aromatic C-H Out-of-Plane Bend | Strong |

Interpretation of Key IR Features:

-

Aromatic Signatures: The presence of aromatic C-H stretching above 3000 cm⁻¹ and the characteristic C=C in-ring stretching vibrations confirm the aromatic nature of the phthalazine core.[1]

-

C-N and C=N Vibrations: The absorptions corresponding to the C=N bonds within the pyridazine ring are expected in the 1620-1580 cm⁻¹ region.

-

The C-F Stretch: A strong absorption band in the 1250-1150 cm⁻¹ range is a hallmark of the C-F stretching vibration, providing direct evidence for the fluorine substituent.[1]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid 6-Fluorophthalazine sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Instrument Parameters:

-

Technique: Fourier Transform Infrared (FT-IR) with ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Part 3: Mass Spectrometry (MS) - Deconstructing the Molecule

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and deducing its structure.

Predicted Mass Spectrum Data (Electron Ionization - EI):

| m/z | Proposed Fragment | Notes |

| 150 | [C₈H₅FN₂]⁺ | Molecular Ion (M⁺) |

| 123 | [C₇H₄F]⁺ | Loss of HCN and N |

| 96 | [C₆H₃F]⁺ | Loss of HCN from m/z 123 |

Fragmentation Pathway Rationale:

The fragmentation of 6-Fluorophthalazine under EI conditions is expected to be initiated by the loss of stable neutral molecules from the molecular ion.

Predicted Fragmentation Pathway of 6-Fluorophthalazine.

Key Insights from Mass Spectrometry:

-

Molecular Ion Peak: The molecular ion peak at m/z 150 will confirm the molecular weight of 6-Fluorophthalazine. The presence of two nitrogen atoms dictates an even molecular weight, consistent with the "Nitrogen Rule".

-

Characteristic Fragmentation: The loss of a stable dinitrogen molecule (N₂) is a common fragmentation pathway for pyridazine-containing compounds. Subsequent loss of hydrogen cyanide (HCN) from the resulting fragment is also a plausible pathway.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction:

-

Direct infusion or via Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a relatively volatile compound like 6-Fluorophthalazine, GC-MS is a suitable technique.

-

-

Instrument Parameters (GC-MS with EI source):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 40-400.

-

GC Column: A non-polar column (e.g., DB-5ms) is suitable.

-

Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure elution.

-

Conclusion: A Unified Spectroscopic Portrait

The combination of NMR, IR, and Mass Spectrometry provides a powerful and complementary suite of tools for the unambiguous identification and structural verification of 6-Fluorophthalazine. This guide, by offering a predictive yet mechanistically grounded analysis, serves as a valuable resource for researchers navigating the synthesis and application of this and related fluorinated heterocyclic systems. The principles and protocols outlined herein are designed to be broadly applicable, fostering a deeper understanding of the intricate relationship between molecular structure and spectroscopic behavior.

References

-

National Center for Biotechnology Information. (n.d.). 1-Fluoroisoquinoline. PubChem. Retrieved from [Link]

- El-Gendy, A. A., et al. (2018). Synthesis of New Fluorinated Fused Heteropolycyclic Nitrogen Systems Containing a Pyrazolotriazine Moiety as Antimicrobial Agents Part I. Scientific Research Publishing.

-

LOCKSS. (2023). SYNTHESIS, CHARACTERIZATION, AND COMPUTATIONAL STUDIES OF SOME PERFLUORINATED CYCLOPENTAPYRIDAZINES FOR BIOLOGICAL APPLICATIONS. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Fluoropyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Fluoropyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorinated Heterocycles. Retrieved from [Link]

- The Royal Society of Chemistry. (2015).

-

ResearchGate. (n.d.). IR and 1 H NMR characteristics of the compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link]

-

PubMed. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Retrieved from [Link]

- Rudresh HM, et al. (2024).

-

ResearchGate. (n.d.). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Retrieved from [Link]

-

MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

Technical Guide: 6-Fluorophthalazine Crystal Structure Analysis

This guide outlines the comprehensive crystal structure analysis of 6-Fluorophthalazine and its pharmacologically relevant tautomer, 6-Fluoro-1(2H)-phthalazinone . It is designed for researchers in structural chemistry and drug discovery, focusing on the critical role of fluorine in crystal engineering and bioisosteric design.

Executive Summary & Chemical Context

6-Fluorophthalazine (and its oxidized derivative 6-fluoro-1(2H)-phthalazinone ) represents a critical pharmacophore in medicinal chemistry, serving as the structural core for PARP inhibitors (e.g., Olaparib analogs) and VEGFR inhibitors.

In the solid state, this scaffold presents a dual challenge for crystallographic analysis:

-

Tautomeric Ambiguity: Distinguishing between the lactam (NH-C=O) and lactim (N=C-OH) forms in the phthalazinone derivative.

-

Fluorine-Mediated Packing: The fluorine atom at position 6 introduces strong electronic polarization, directing packing motifs via non-classical

and

This guide provides the methodology to grow, solve, and analyze these specific crystal structures.

Crystallization Strategy

Obtaining diffraction-quality single crystals of fluorinated heterocycles requires balancing the polarity of the diaza-ring with the lipophilicity of the fluorine substituent.

Solvent Selection Matrix

| Solvent System | Method | Target Polymorph/Habit | Causality |

| Ethanol/Water (4:1) | Slow Evaporation | Prisms / Blocks | Promotes H-bonding networks (Lactam form favored). High dielectric constant stabilizes the polar amide. |

| Acetonitrile | Cooling (-20°C) | Needles | Favors |

| THF/Hexane | Vapor Diffusion | Plates | Slow nucleation for highly soluble derivatives. Hexane forces the lipophilic F-edge to aggregate. |

Protocol: Seeding for Tautomeric Purity

Context: Phthalazinones can crystallize as mixed tautomers if proton transfer is fast in solution.

-

Dissolution: Dissolve 50 mg of 6-fluoro-1(2H)-phthalazinone in 4 mL hot ethanol.

-

Filtration: Filter through a 0.45 µm PTFE syringe filter to remove dust (nucleation sites).

-

Acidification (Optional): Add 10 µL of 0.1M HCl. Reasoning: Protonation of N2 prevents lactim formation, forcing the lactam (NH) crystallization.

-

Incubation: Place in a vibration-free environment at 4°C.

Data Acquisition & Structure Solution

X-Ray Diffraction Parameters

-

Temperature: 100 K (Liquid Nitrogen stream).

-

Why: Fluorine atoms often exhibit high thermal motion or positional disorder (rotational) at room temperature. Low T freezes the C-F bond libration.

-

-

Radiation: Mo-K

(-

Recommendation: Use Cu-K

for small organic crystals to maximize diffraction intensity, as 6-fluorophthalazine contains no heavy atoms to cause significant absorption.

-

Structure Solution Workflow

The following diagram outlines the logical flow for solving the structure, specifically addressing the "Fluorine Disorder" and "Tautomer Check" checkpoints.

Caption: Decision tree for X-ray structure solution of fluorinated heterocycles, emphasizing disorder modeling and tautomer identification.

Structural Analysis: The Core

Once the structure is solved, the analysis must focus on three specific areas that define the compound's utility in drug design.

Tautomeric Confirmation (The "Lactam" Rule)

For 6-fluoro-1(2H)-phthalazinone , the crystal structure almost invariably confirms the Lactam (NH-C=O) tautomer over the Lactim (N=C-OH).

-

Diagnostic Bond Lengths:

-

C1=O1: Expect 1.22 – 1.24 Å (Double bond character). If it were C-OH, it would be ~1.35 Å.

-

C1-N2: Expect 1.33 – 1.36 Å (Single bond with partial double bond character due to resonance).

-

N2-N3: Expect 1.37 – 1.38 Å .

-

The "Fluorine Effect" on Packing

Fluorine is not merely a hydrophobic cap; it is an electronic director.

-

C-F

H Interactions: Look for short contacts between F6 and aromatic protons (H4, H5, or H8) of neighboring molecules.-

Distance: < 2.55 Å (Sum of van der Waals radii).

-

Significance: These weak "hydrogen bonds" often chain molecules into 1D tapes, increasing melting point and lattice energy.

-

-

F

F Contacts: In highly fluorinated environments, Type I (symmetrical) or Type II (L-shaped) F...F interactions may occur. For mono-fluorinated phthalazines, these are rare; F usually seeks H-donors.

Supramolecular Synthons

The dominant packing motif for phthalazinones is the Centrosymmetric Dimer (

-

Mechanism: Two molecules pair up via

hydrogen bonds. -

Graph Set Notation:

(Ring, 2 donors, 2 acceptors, 8 atoms in the loop). -

Pharma Implication: This dimer is extremely stable and non-polar, often limiting aqueous solubility. Disrupting this dimer (e.g., by introducing a bulky group at N2) is a common strategy to improve solubility.

Interaction Map & Logical Causality

The following diagram illustrates how the atomic features of 6-fluorophthalazine translate into macroscopic crystal properties.

Caption: Causal map linking the 6-fluorophthalazine molecular features to crystal packing forces and physicochemical properties.

References

-

Cambridge Crystallographic Data Centre (CCDC). Crystal Structure of 1(2H)-Phthalazinone (Analogous Core). CSD Entry: 654943.[1] Link

-

G. R. Desiraju. Hydrogen Bridges in Crystal Engineering: Interactions without Borders. Accounts of Chemical Research. Link

-

H. J. Bohm, et al. Fluorine in Medicinal Chemistry. ChemBioChem. Link

-

PubChem. 6-Fluoro-1(2H)-phthalazinone Compound Summary.Link

Sources

Definitive Guide to Quantum Chemical Profiling of 6-Fluorophthalazine

This guide outlines a rigorous, self-validating computational protocol for profiling 6-Fluorophthalazine , a critical scaffold in medicinal chemistry used to modulate metabolic stability and lipophilicity in drug candidates (e.g., VEGFR and PARP inhibitors).

Executive Summary & Strategic Rationale

6-Fluorophthalazine (CAS: 1644-84-4) represents a strategic "scaffold hop" from the parent phthalazine. The introduction of fluorine at the C6 position exerts a profound electronic effect, lowering the pKa of the adjacent nitrogen atoms (N2/N3) and blocking metabolic oxidation at the typically labile C6 position.

This guide provides a high-fidelity computational workflow to predict its physicochemical properties. Unlike generic protocols, this methodology prioritizes dispersion-corrected Density Functional Theory (DFT) to account for the stacking interactions common in the binding pockets of target proteins (e.g., kinases).

Core Objectives

-

Structural Validation: Determine the precise C-F bond length and ring planarity changes.

-

Reactivity Profiling: Map the Electrostatic Potential (ESP) to predict nucleophilic attack susceptibility.

-

pKa Prediction: Calculate accurate pKa values using a thermodynamic cycle with the SMD solvation model.

-

Spectroscopic Fingerprinting: Predict NMR (

) and IR signatures for experimental verification.

Computational Methodology (The Protocol)

Level of Theory Selection

To ensure "E-E-A-T" (Experience, Expertise, Authoritativeness, Trustworthiness) standards, we move beyond the older B3LYP functional.

-

Functional:

B97X-D or M06-2X .-

Rationale: These long-range corrected functionals include empirical dispersion terms (

), crucial for accurately modeling the electron-rich aromatic system and its potential

-

-

Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).

-

Rationale: Superior to Pople basis sets (e.g., 6-311++G**) for fluorinated compounds, providing a balanced description of the fluorine lone pairs and the nitrogen "lone pair" regions without excessive computational cost.

-

-

Solvation Model: SMD (Solvation Model based on Density) .

-

Rationale: The SMD model is parameterized for

calculations, making it the gold standard for pKa prediction, superior to the standard PCM (Polarizable Continuum Model).

-

Step-by-Step Workflow

-

Conformational Search: (Minimal for rigid phthalazine, but essential protocol).

-

Geometry Optimization (Gas Phase): Find the global minimum.

-

Frequency Analysis (Gas Phase): Confirm nature of stationary point (0 imaginary frequencies) and obtain Thermochemical corrections (

). -

Geometry Optimization (Solvent - Water/DMSO): Re-optimize in the SMD field.

-

Frequency Analysis (Solvent): Confirm minima in solution (

). -

NMR/GIAO Calculation: Predict chemical shifts using the Gauge-Independent Atomic Orbital method.

Visualization of Computational Logic

Workflow Diagram

The following diagram illustrates the decision tree and data flow for the study.

Caption: Figure 1. Automated computational workflow for quantum chemical characterization of 6-Fluorophthalazine.

Thermodynamic Cycle for pKa

Accurate pKa prediction requires a Born-Haber cycle approach.

Caption: Figure 2. Thermodynamic cycle for calculating pKa. ΔG_soln = ΔG_gas + ΔG_solv(A-) - ΔG_solv(HA) + ΔG_solv(H+).

Key Predicted Properties & Data Presentation

Structural Parameters (Validation Metrics)

Upon optimization, the following geometric parameters serve as quality control checks against experimental X-ray data of similar phthalazines.

| Parameter | Atom Indices | Expected Value (Å/°) | Significance |

| Bond Length | C6 - F | 1.35 - 1.36 Å | Typical aromatic C-F bond; shorter than aliphatic due to resonance. |

| Bond Length | N2 - N3 | 1.30 - 1.32 Å | Characteristic of the diaza-linkage; critical for H-bonding. |

| Dihedral | N2-C1-C8a-N3 | 0.0° (Planar) | Deviation indicates computational artifact or steric strain (unlikely here). |

Electronic Properties (Reactivity)

-

HOMO-LUMO Gap: The introduction of Fluorine stabilizes the HOMO (lowering energy) compared to unsubstituted phthalazine, making the molecule harder to oxidize (metabolic stability).

-

Dipole Moment: Expect a significant vector pointing towards the Fluorine atom (approx 2.5 - 3.5 Debye), influencing solubility and orientation in the active site.

-

Electrostatic Potential (ESP):

-

Negative Regions (Red): Concentrated on N2/N3 (H-bond acceptors) and the Fluorine atom.

-

Positive Regions (Blue): The C1 and C4 protons, making them susceptible to CH-pi interactions.

-

pKa Prediction Protocol

To calculate the pKa of the protonated species (6-Fluorophthalazin-2-ium):

-

Reference Value:

= -265.9 kcal/mol (standard value for water). -

Correction: Empirical correction is often applied:

. For nitrogen heterocycles using M06-2X/SMD, this is highly linear.

Experimental Validation (Spectroscopy)

To confirm the identity of synthesized 6-Fluorophthalazine, compare calculated values with experimental spectra.

NMR Shifts (Relative to TMS):

- NMR: Expect a signal around -110 to -120 ppm . The specific shift is highly sensitive to the solvent model used.

-

NMR: The proton at C5 (ortho to F) will show a characteristic doublet of doublets due to

IR Spectrum:

-

C-F Stretch: Strong band anticipated in the 1200-1250 cm⁻¹ region.

-

C=N Stretch: Distinctive bands around 1580-1600 cm⁻¹ .

References

-

Gaussian 16/ORCA Methodology

- Frisch, M. J., et al. "Gaussian 16 Rev. C.01". Wallingford, CT, 2016.

-

Neese, F. "The ORCA program system". WIREs Comput. Mol. Sci.2012 , 2, 73-78. Link

-

Solvation Model (SMD)

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. "Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Surface Tension". J. Phys. Chem. B2009 , 113, 6378–6396. Link

-

-

DFT for Nitrogen Heterocycles

-

Soteras, I., et al. "pKa Prediction of N-containing Heterocycles". J. Chem. Theory Comput.2005 , 1, 877-888. Link

-

-

Phthalazine Drug Discovery Context

-

Eldehna, W. M., et al. "Design and synthesis of phthalazine-based compounds as potent anticancer agents". Bioorg. Chem.2020 , 94, 103442. Link

-

-

Fluorine in Med Chem

-

Purser, S., et al. "Fluorine in medicinal chemistry". Chem. Soc. Rev.2008 , 37, 320-330. Link

-

Biological activity of novel 6-Fluorophthalazine analogs

Technical Whitepaper: Therapeutic Potential and Biological Profiling of Novel 6-Fluorophthalazine Analogs

Executive Summary: The Fluorine Advantage

The phthalazine scaffold has established itself as a privileged structure in oncology, most notably as the core of Vatalanib (PTK787) , a potent VEGFR inhibitor. However, first-generation phthalazines often suffer from rapid oxidative metabolism, particularly at the electron-rich 6- and 7-positions of the fused benzene ring.

This technical guide focuses on the 6-Fluorophthalazine subclass. The strategic incorporation of a fluorine atom at the C-6 position is not merely a structural variation; it is a precision medicinal chemistry tactic designed to:

-

Block Metabolic Soft Spots: Prevent CYP450-mediated hydroxylation at the C-6 position.

-

Modulate Lipophilicity: Increase LogP for improved membrane permeability without sacrificing solubility.

-

Enhance Binding Affinity: Induce favorable electrostatic interactions within the ATP-binding pocket of kinases like VEGFR-2.

Medicinal Chemistry Rationale & Synthesis

The Metabolic Liability of the Phthalazine Core

Unsubstituted phthalazines are prone to oxidation by hepatic enzymes. In Vatalanib-like analogs, the C-6 and C-7 positions are primary sites for Phase I metabolism, leading to rapid clearance.

-

Hypothesis: Replacing the C-6 hydrogen with fluorine (Van der Waals radius 1.47 Å vs. 1.20 Å for H) provides steric protection and electronic deactivation of the ring towards oxidation, extending the half-life (

) of the clinical candidate.

Synthetic Pathway (Self-Validating Protocol)

The synthesis of the core 6-fluorophthalazin-1(2H)-one is the critical rate-limiting step.

Protocol:

-

Starting Material: 4-Fluorophthalic anhydride (CAS: 319-03-9).

-

Condensation: React with hydrazine hydrate in refluxing ethanol.

-

Chlorination (Activation): Treatment with

to generate 1-chloro-6-fluorophthalazine, the key electrophile for

Caption: Step-wise synthesis of the pharmacophore. The 6-fluoro group is introduced at the anhydride stage to ensure regiospecificity.

Target Landscape: VEGFR-2 Inhibition[1][2][3]

The primary biological activity of these analogs is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , the key driver of tumor angiogenesis.[1]

Mechanism of Action

6-Fluorophthalazine analogs function as Type II Kinase Inhibitors . They bind to the inactive conformation (DFG-out) of VEGFR-2, occupying the ATP-binding pocket and extending into the allosteric hydrophobic pocket.

Caption: The analog blocks downstream RAF/MEK/ERK signaling, halting endothelial cell proliferation.

Detailed Experimental Protocols

To validate the biological activity, the following assays are mandatory. These protocols are designed to be robust and reproducible.

In Vitro Kinase Assay (HTRF Method)

Purpose: Determine the

-

Reagents: Recombinant human VEGFR-2 (cytoplasmic domain), Biotin-poly(Glu,Tyr) substrate, ATP (

concentration), and Europium-cryptate labeled anti-phosphotyrosine antibody. -

Preparation: Dissolve 6-fluorophthalazine analogs in 100% DMSO. Prepare 10-point serial dilutions (starting at 10 µM).

-

Reaction:

-

Mix 5 µL inhibitor + 5 µL enzyme in a 384-well plate. Incubate 15 min at RT.

-

Add 5 µL ATP/Substrate mix to initiate reaction.

-

Incubate for 60 min at RT.

-

-

Detection: Add 10 µL detection buffer (containing EDTA to stop reaction and HTRF reagents). Read Fluorescence Resonance Energy Transfer (FRET) signal on an EnVision plate reader.

-

Validation: Z-factor must be > 0.5. Reference compound (Vatalanib)

should be ~20-50 nM.

Cellular Antiproliferative Assay (HUVEC)

Purpose: Confirm activity in a relevant cellular model (Human Umbilical Vein Endothelial Cells).

-

Seeding: Seed HUVECs (3,000 cells/well) in 96-well plates coated with 0.1% gelatin. Media: EGM-2 containing VEGF.

-

Treatment: After 24h, treat cells with analogs (0.001 – 10 µM) for 72 hours.

-

Readout (MTT):

-

Add 20 µL MTT (5 mg/mL) per well. Incubate 4h at 37°C.

-

Aspirate media. Solubilize formazan crystals with 150 µL DMSO.

-

Measure Absorbance at 570 nm.

-

-

Control: Use Sorafenib or Vatalanib as positive controls.

Structure-Activity Relationship (SAR) & Data Summary

The following table summarizes the expected impact of the 6-fluoro substitution based on comparative analysis of phthalazine derivatives [1, 5].

Table 1: Comparative Profiling of Phthalazine Analogs

| Feature | Parent Analog (H-Substitution) | 6-Fluoro Analog (Novel) | Impact of Fluorination |

| VEGFR-2 | ~50 nM | ~20-30 nM | Slight potency gain via electronic modulation of the core. |

| Microsomal Stability ( | < 30 min | > 60 min | Critical Improvement: Blocks C-6 oxidation. |

| LogP (Lipophilicity) | 2.8 | 3.2 | Enhanced membrane permeability. |

| Cellular | 150 nM | 80 nM | Improved intracellular concentration. |

References

-

El-Adl, K., et al. (2021). Phthalazine-based VEGFR-2 inhibitors: Rationale, design, synthesis, in silico, ADMET profile, docking, and anticancer evaluations. Archiv der Pharmazie.

-

Bayoumi, H. H., et al. (2024). Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors. RSC Advances.

-

Gong, P., et al. (2014). Design, synthesis and biological evaluation of novel 6,7-disubstituted-4-phenoxyquinoline derivatives bearing 4-oxo-3,4-dihydrophthalazine-1-carboxamide moieties as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry.

-

Mourad, A. K., et al. (2019).[2] Phthalazines and phthalazine hybrids as antimicrobial agents: Synthesis and biological evaluation. Journal of Chemical Research.

-

Abouseri, A., et al. (2022). In-Silico Design of Phthalazine Derivatives as VEGFR-2 Inhibitors: Molecular Docking and Pharmacological Profile Studies. Advanced Journal of Chemistry.

Sources

Investigating the Metabolic Stability of 6-Fluorophthalazine: A Comprehensive Technical Guide

Executive Summary

In small molecule drug discovery, the aza-aromatic phthalazine scaffold is frequently utilized due to its favorable physicochemical properties and target-binding capabilities. However, phthalazine derivatives are notorious for rapid phase I metabolic clearance. Unlike highly lipophilic scaffolds that are primarily oxidized by Cytochrome P450 (CYP) enzymes, phthalazines are classical substrates for Aldehyde Oxidase (AOX)[1].

To mitigate this metabolic liability, medicinal chemists frequently employ fluorine substitution. The introduction of a fluorine atom at the 6-position (yielding 6-fluorophthalazine) is a strategic perturbation designed to alter the electronic landscape of the molecule[2]. This whitepaper provides an in-depth, mechanistic guide to investigating the metabolic stability of 6-fluorophthalazine, detailing the causality behind dual-compartment assay designs, self-validating protocols, and the physical organic chemistry governing its clearance.

Mechanistic Rationale: The Phthalazine Scaffold and Fluorine Perturbation

Understanding the metabolic fate of 6-fluorophthalazine requires a fundamental shift from traditional CYP-centric DMPK paradigms.

The Role of Aldehyde Oxidase (AOX)

AOX is a cytosolic molybdoflavoenzyme responsible for the oxidation of aldehydes and nitrogen-containing heterocyclic rings[3]. The catalytic mechanism of AOX fundamentally differs from CYPs. While CYPs typically perform electrophilic oxygenation, AOX catalyzes a nucleophilic attack[4]. The hydroxyl ligand bound to the molybdenum cofactor of AOX attacks the electron-deficient

The Impact of Fluorine Substitution

Fluorine substitution is a cornerstone strategy in medicinal chemistry to enhance metabolic stability[5]. Novice practitioners often attribute this solely to the high bond dissociation energy of the C–F bond (preventing direct oxidation). However, in the context of aza-aromatics like phthalazine, the mechanism is electronically driven[2].

Fluorine is highly electronegative. Its addition at the 6-position withdraws

Fig 1. Divergent metabolic pathways of 6-Fluorophthalazine via CYP and AOX enzymes.

Experimental Design: A Dual-Compartment Approach

Because 6-fluorophthalazine is subject to divergent metabolic pathways, relying solely on standard Human Liver Microsomes (HLM) will result in a dangerous underprediction of in vivo clearance. HLM preparations capture membrane-bound CYPs but wash away soluble cytosolic enzymes during ultracentrifugation. Therefore, a robust assay must evaluate the compound in both HLM and Human Liver Cytosol (HLC)[6].

Table 1: Comparative Parameters for HLM vs. HLC Assays

| Parameter | Human Liver Microsomes (HLM) | Human Liver Cytosol (HLC) |

| Primary Enzymes | Cytochrome P450s (CYPs), UGTs | Aldehyde Oxidase (AOX), NATs |

| Protein Concentration | 0.5 - 1.0 mg/mL | 1.0 - 2.0 mg/mL |

| Required Cofactor | NADPH (1-2 mM) | None (Relies on |

| Positive Control | Verapamil or Testosterone | Phthalazine or Zaleplon |

| Metabolic Reaction | Electrophilic Oxidation / Hydroxylation | Nucleophilic Attack at |

Causality Check: Why is NADPH omitted in the HLC assay? AOX does not require reducing equivalents from NADPH; it utilizes molecular oxygen as the ultimate electron acceptor and water as the source of the oxygen atom incorporated into the metabolite. Adding NADPH to HLC can actually confound results by activating trace reductases.

Step-by-Step Methodology: Self-Validating Metabolic Stability Protocol

To ensure data trustworthiness, the following protocol incorporates self-validating controls to confirm enzymatic viability and analytical recovery.

Phase 1: Reagent and Matrix Preparation

-

Test Article Preparation: Dissolve 6-fluorophthalazine in 100% DMSO to yield a 10 mM stock. Dilute to 100 µM in 50% Acetonitrile/Water to create the working solution. (Note: Final DMSO concentration in the assay must remain <0.1% to prevent solvent-mediated enzyme inhibition).

-

Matrix Thawing: Rapidly thaw HLM and HLC aliquots in a 37°C water bath, then immediately transfer to ice to preserve enzymatic activity.

-

Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM

.

Phase 2: Incubation Workflow

-

Pre-Warming: In a 96-well plate, add 0.5 mg/mL HLM (or 1.0 mg/mL HLC) in phosphate buffer. Pre-incubate the plate at 37°C for 5 minutes.

-

Reaction Initiation:

-

For HLM: Initiate the reaction by adding a mixture of the test article (final concentration 1 µM) and NADPH (final concentration 1 mM).

-

For HLC: Initiate by adding the test article (final concentration 1 µM) without NADPH.

-

-

Time-Course Sampling: At pre-defined intervals (0, 5, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot from the incubation mixture.

-

Quenching: Immediately transfer the 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing a known concentration of an Internal Standard (IS) (e.g., labetalol or tolbutamide). Causality: The 3:1 organic-to-aqueous ratio instantly precipitates soluble proteins, halting the reaction, while the IS normalizes downstream LC-MS/MS ionization fluctuations.

Phase 3: Analysis

-

Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a clean plate and analyze via LC-MS/MS, monitoring the parent mass transition for 6-fluorophthalazine and the predicted

mass transition for the 6-fluoro-1-phthalazinone metabolite.

Fig 2. Step-by-step workflow for the dual-compartment metabolic stability assay.

Data Interpretation and Pharmacokinetic Modeling

The depletion of 6-fluorophthalazine over time is plotted as the natural logarithm of the percentage remaining versus time. The slope of the linear regression (

-

Half-life:

-

Intrinsic Clearance:

Table 2: Expected Pharmacokinetic Parameters (Phthalazine vs. 6-Fluorophthalazine)

| Compound | Matrix | Major Metabolite Observed | ||

| Phthalazine | HLM | > 60 | < 10 | Trace Hydroxylation |

| Phthalazine | HLC | < 15 | > 150 | 1-Phthalazinone |

| 6-Fluorophthalazine | HLM | > 60 | < 10 | Trace Hydroxylation |

| 6-Fluorophthalazine | HLC | 35 - 45 | 30 - 45 | 6-Fluoro-1-phthalazinone |

Data Insights: The unfluorinated phthalazine exhibits rapid clearance in HLC, confirming its status as a highly labile AOX substrate. The introduction of the fluorine atom in 6-fluorophthalazine significantly extends the

Conclusion

Investigating the metabolic stability of 6-fluorophthalazine requires a rigorous, mechanistically grounded approach. Because aza-aromatics bypass traditional CYP-mediated clearance in favor of cytosolic Aldehyde Oxidase, dual-compartment screening (HLM and HLC) is non-negotiable. By understanding the physical organic chemistry of fluorine substitution and implementing self-validating analytical protocols, drug development professionals can accurately predict in vivo clearance and confidently advance optimized scaffolds through the discovery pipeline.

References

- Source: tandfonline.

- Source: nih.

- Source: nih.

- Source: acs.

- Source: nih.

- Source: nih.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Human Liver Aldehyde Oxidase: Implications for Potential Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-aromatic and amide compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Study of aldehyde oxidase with phthalazine as substrate using both off-line and on-line capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Characterization of 6-Fluorophthalazine: Solubility and Lipophilicity

Foreword: The Physicochemical Keystone of Drug Discovery

In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is paved with rigorous scientific evaluation. Among the most critical early assessments are the determination of a compound's fundamental physicochemical properties.[1][2][3] These characteristics, principally solubility and lipophilicity, govern a molecule's behavior in biological systems, profoundly influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[4][5] A molecule, regardless of its potency at a specific target, will fail if it cannot reach that target in sufficient concentration or if it possesses unfavorable pharmacokinetic properties. This guide provides an in-depth technical framework for the comprehensive characterization of the aqueous solubility and lipophilicity of a novel heterocyclic compound, 6-Fluorophthalazine. As a fluorinated phthalazine derivative, this molecule holds potential interest in medicinal chemistry, and a thorough understanding of its physicochemical nature is paramount for any future development. This document is intended for researchers, medicinal chemists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for each experimental choice.

Section 1: The Theoretical Underpinnings of Solubility and Lipophilicity

A delicate balance between aqueous solubility and lipid permeability is essential for a drug's success.[6] A compound must be soluble enough in the aqueous environment of the gastrointestinal tract and bloodstream to be absorbed and distributed, yet sufficiently lipophilic to traverse cellular membranes to reach its site of action.[2][4]

1.1 Aqueous Solubility: More Than Just Dissolving

Aqueous solubility is the extent to which a compound dissolves in water to form a homogenous solution.[6] This property is critical as poor solubility can lead to low bioavailability and unreliable results in in-vitro assays.[1][7] We distinguish between two key types of solubility measurements:

-

Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, typically dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.[7][8] It's a measure of a supersaturated solution's stability and is invaluable for the rapid screening of large compound libraries in early discovery phases.[9]

-

Thermodynamic Solubility: This represents the true equilibrium concentration of a compound in a saturated aqueous solution in the presence of its solid form.[9][10] It is a more time- and resource-intensive measurement but provides the definitive solubility value, which is crucial for lead optimization and formulation development.[7]

The solubility of a compound is influenced by its molecular structure, including its ability to form hydrogen bonds, its molecular volume, and its ionizability, as well as by the properties of the solution, such as pH, temperature, and the presence of co-solvents.[1]

1.2 Lipophilicity: The Affinity for Non-Polar Environments

Lipophilicity describes a compound's ability to dissolve in fats, oils, lipids, and non-polar solvents.[3] In drug discovery, it is a key determinant of a drug's ability to cross biological membranes.[11] The most common measure of lipophilicity is the partition coefficient (LogP) or, for ionizable compounds, the distribution coefficient (LogD).

-

LogP: This is the logarithm of the ratio of the concentration of an un-ionized compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[3]

-

LogD: This is the logarithm of the ratio of the sum of the concentrations of all forms of a compound (ionized and un-ionized) in the organic phase to the sum of the concentrations of all its forms in the aqueous phase at a specific pH.[3][12] Since most drugs are ionizable at physiological pH, LogD is often a more accurate descriptor of a compound's lipophilicity in a biological context.[3]

An optimal range for LogP to achieve good bioavailability is often considered to be between 0 and 3.[1] Excessively high lipophilicity can lead to poor solubility, increased metabolic clearance, and potential toxicity.[1][3]

Section 2: Experimental Determination of Solubility and Lipophilicity for 6-Fluorophthalazine

The following protocols are designed to provide a comprehensive and validated assessment of the solubility and lipophilicity of 6-Fluorophthalazine.

Aqueous Solubility Assessment

2.1.1 Kinetic Solubility via Turbidimetry

This high-throughput method is ideal for an initial assessment of 6-Fluorophthalazine's solubility.[13]

Principle: A concentrated stock solution of 6-Fluorophthalazine in DMSO is serially diluted in an aqueous buffer. The concentration at which the compound precipitates is detected by an increase in the turbidity of the solution, measured as light absorbance at a specific wavelength.[13]

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of 6-Fluorophthalazine in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a 3-fold serial dilution of the stock solution in DMSO.[13]

-

Addition to Aqueous Buffer: Dilute each sample 1-in-50 into Dulbecco's Phosphate-Buffered Saline (DPBS), pH 7.4. The final DMSO concentration should be 2%.[13]

-

Incubation: Incubate the plate at 25°C for 1 hour with gentle shaking.[13]

-

Measurement: Measure the absorbance at 620 nm using a microplate reader.[13]

-

Data Analysis: The kinetic solubility is the highest concentration at which the absorbance is not significantly different from the DMSO-only control.

Diagram of Kinetic Solubility Workflow:

Caption: Workflow for Kinetic Solubility Determination.

2.1.2 Thermodynamic Solubility via the Shake-Flask Method

This "gold standard" method provides the equilibrium solubility of 6-Fluorophthalazine.[9][14]

Principle: An excess of solid 6-Fluorophthalazine is agitated in an aqueous buffer until equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved compound is determined, typically by HPLC-UV.[9][10]

Experimental Protocol:

-

Sample Preparation: Add an excess of solid 6-Fluorophthalazine to vials containing a buffer of known pH (e.g., phosphate-buffered saline at pH 7.4).

-

Equilibration: Agitate the vials on a rocking shaker at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to ensure equilibrium is reached.[9]

-

Sample Collection: Collect samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.[15]

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid, then filter the supernatant through a low-binding filter.[9]

-

Quantification: Analyze the concentration of 6-Fluorophthalazine in the filtrate by a validated HPLC-UV method against a standard curve.

-

Data Analysis: The thermodynamic solubility is the average concentration from the time points where the concentration has plateaued.

Diagram of Thermodynamic Solubility Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Lipophilicity Assessment

2.2.1 LogP/LogD Determination by the Shake-Flask Method

This is the traditional and most reliable method for determining the partition coefficient.[16][17]

Principle: 6-Fluorophthalazine is dissolved in a biphasic system of n-octanol and water (or a pH 7.4 buffer for LogD). After thorough mixing and separation of the phases, the concentration of the compound in each phase is measured.[18]

Experimental Protocol:

-

Preparation of Phases: Pre-saturate n-octanol with the aqueous buffer (pH 7.4 for LogD) and vice-versa by shaking them together overnight and then allowing them to separate.

-

Partitioning: Add a known amount of 6-Fluorophthalazine to a mixture of the pre-saturated n-octanol and aqueous phases.

-

Equilibration: Shake the mixture for a sufficient time to reach equilibrium (e.g., 2-4 hours).[19]

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully sample each phase and determine the concentration of 6-Fluorophthalazine, typically by HPLC-UV.

-

Calculation:

-

LogD = log10 ( [Concentration in octanol] / [Concentration in aqueous phase] )

-

For LogP, the aqueous phase should be pure water, and the pH should be adjusted to ensure the compound is in its neutral form.[20]

-

Diagram of Shake-Flask LogD Workflow:

Caption: Workflow for Shake-Flask LogD Determination.

2.2.2 LogP Estimation by Reverse-Phase HPLC (RP-HPLC)

This method offers a faster alternative to the shake-flask method and is suitable for higher throughput.[21][22]

Principle: The retention time of a compound on a reverse-phase HPLC column (with a non-polar stationary phase) is correlated with its lipophilicity. By creating a calibration curve with compounds of known LogP values, the LogP of 6-Fluorophthalazine can be estimated.[18][22]

Experimental Protocol:

-

Select Reference Compounds: Choose a set of structurally similar compounds with well-established LogP values that bracket the expected LogP of 6-Fluorophthalazine.

-

Chromatographic Conditions: Use a C18 column and a mobile phase of methanol/water or acetonitrile/water.[23][24]

-

Generate Calibration Curve: Inject the reference compounds and record their retention times (tR). Also, determine the column dead time (t0) with a non-retained compound.

-

Calculate Capacity Factor (k): For each reference compound, calculate k = (tR - t0) / t0.

-

Plot Calibration Curve: Plot log(k) versus the known LogP values of the reference compounds.

-

Determine LogP of 6-Fluorophthalazine: Inject 6-Fluorophthalazine under the same chromatographic conditions, determine its retention time and calculate its log(k). Use the calibration curve to determine its LogP.[22]

Diagram of RP-HPLC LogP Workflow:

Caption: Workflow for RP-HPLC LogP Estimation.

Section 3: Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Solubility Data for 6-Fluorophthalazine

| Parameter | Method | Buffer/Solvent | Temperature (°C) | Result |

| Kinetic Solubility | Turbidimetry | DPBS, pH 7.4 | 25 | e.g., 75 µM |

| Thermodynamic Solubility | Shake-Flask | PBS, pH 7.4 | 25 | e.g., 50 µg/mL |

| Thermodynamic Solubility | Shake-Flask | PBS, pH 7.4 | 37 | e.g., 65 µg/mL |

Table 2: Lipophilicity Data for 6-Fluorophthalazine

| Parameter | Method | Conditions | Result |

| LogD | Shake-Flask | n-octanol/PBS, pH 7.4 | e.g., 2.1 |

| LogP | Shake-Flask | n-octanol/water | e.g., 2.3 |

| LogP (est.) | RP-HPLC | C18, MeCN/H2O | e.g., 2.25 |

Note: The data presented in these tables are hypothetical and for illustrative purposes only.

The interpretation of this data is crucial. For instance, a significant difference between kinetic and thermodynamic solubility might suggest that the compound can form stable supersaturated solutions, which could be advantageous for oral absorption. The LogD at pH 7.4 provides a good indication of the compound's lipophilicity in the bloodstream, while the LogP represents the intrinsic lipophilicity of the neutral molecule. A LogD value around 2.1 suggests that 6-Fluorophthalazine has a balanced lipophilicity, which is often favorable for oral drug candidates.

Conclusion: A Foundation for Further Development

The comprehensive characterization of the solubility and lipophilicity of 6-Fluorophthalazine, as outlined in this guide, provides the essential physicochemical foundation for its progression in the drug discovery pipeline. These experimentally determined parameters are not merely data points; they are critical insights that will inform decisions on formulation, guide the design of in vivo studies, and help predict the compound's ultimate pharmacokinetic behavior. By adhering to these robust and validated methodologies, researchers can ensure the generation of high-quality, reliable data, thereby de-risking the development process and increasing the probability of success for this promising molecule.

References

-

AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. [Link]

-

Sygnature Discovery. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. [Link]

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. [Link]

-

Cambridge MedChem Consulting. LogP/D. [Link]

-

Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 645, 123325. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

Creative Bioarray. Lipophilicity & Solubility. [Link]

-

ResearchGate. (n.d.). LogP / LogD shake-flask method v1. [Link]

-

Domainex. Turbidimetric (Kinetic) Solubility Assay. [Link]

-

ResearchGate. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. [Link]

-

National Institutes of Health. (n.d.). Estimating the Aqueous Solubility of Pharmaceutical Hydrates. [Link]

-

ECETOC. (n.d.). Assessment of reverse - phase. [Link]

-

Ràfols, C., et al. (2017). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral, acidic, basic, amphoteric and zwitterionic drugs. Talanta, 162, 293-299. [Link]

-

IntechOpen. (2020, May 11). The Importance of Solubility for New Drug Molecules. [Link]

-

Yamagami, C., et al. (2002). Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. Journal of Pharmaceutical and Biomedical Analysis, 30(5), 1523-1533. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

Domainex. Thermodynamic Solubility Assay. [Link]

-

American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Patsnap. (2025, May 21). What are the physicochemical properties affecting drug distribution?. [Link]

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

-

ResearchGate. (2025, August 9). Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay | Request PDF. [Link]

-

PubChem. 1-Chloro-6-fluorophthalazine. [Link]

-

Environmental Protection Agency. 1,4-Dichloro-5-fluorophthalazine Properties. [Link]

-

National Institutes of Health. (n.d.). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. [Link]

-

National Institutes of Health. (2024, April 8). Evaluation of the Lipophilicity of Angularly Condensed Diquino- and Quinonaphthothiazines as Potential Candidates for New Drugs. [Link]

-

National Institutes of Health. (n.d.). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. [Link]

-

National Institutes of Health. (2024, September 23). Analysis of Lipophilicity and Pharmacokinetic Parameters of Dipyridothiazine Dimers with Anticancer Potency. [Link]